4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which integrates a pyrido[1,2-a]pyrimidine core with a tert-butyl-substituted benzamide. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
This compound belongs to the class of heterocyclic compounds, specifically pyrido[1,2-a]pyrimidines. It is synthesized through organic reactions that involve the condensation of specific precursors. The compound's molecular formula is , and it has a molecular weight of approximately 335.4 g/mol. Its systematic name reflects its structural features, indicating the presence of both a tert-butyl group and a pyrido[1,2-a]pyrimidine moiety.
The synthesis of 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves several steps:
The structural representation of 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be described using various chemical notation systems:
The structure features a tert-butyl group attached to a benzamide moiety, which is linked to a pyrido[1,2-a]pyrimidine ring system that contains both nitrogen and oxygen functionalities .
The compound can participate in several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Halogenating agents (bromine or chlorine) | Catalyst presence |
The mechanism of action for 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific biological targets. It may function as an enzyme inhibitor or modulator of receptor activity within cellular pathways. The precise biochemical pathways affected depend on the specific cellular context in which this compound is applied .
The compound exhibits characteristics typical of organic molecules with significant hydrophobic regions due to the tert-butyl group. It is expected to have moderate solubility in organic solvents while being less soluble in water.
Key properties include:
Relevant data from experimental studies suggest that it retains biological activity across various pH levels and temperatures .
4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific applications:
The pyrido[1,2-a]pyrimidin-4-one core is a bicyclic heteroaromatic system characterized by a bridgehead nitrogen atom and a conjugated carbonyl group. This scaffold demonstrates remarkable versatility in medicinal chemistry due to its:
Recent studies highlight its application across diverse therapeutic areas:
Table 1: Therapeutic Applications of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound Class | Biological Target | Key Structural Features | Therapeutic Area |
---|---|---|---|
ON123300 analogs | NUAK1/CDK4/CDK6 | 7,8-Dihydropyrido[2,3-d]pyrimidin-7-one | Neurodegenerative diseases |
SHP244 analogs | SHP2 phosphatase | 3-Benzamide substitution at C-3 | Oncology (RTK signaling) |
IACS-13909 derivatives | VEGFR-2 | Isoindolinone fusion | Antiangiogenic therapy |
Artemisinin hybrids | PfDHODH | 6,7-Dimethoxy substitutions | Antimalarial |
The benzamide group (-C(O)NH-) serves as a conformationally constrained bioisostere for endogenous amides and peptides, enabling targeted interactions with ATP-binding pockets and allosteric sites. Its significance in 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide arises from:
SAR analyses of related compounds underscore the benzamide’s impact:
Table 2: Benzamide Substituent Effects on Bioactivity
Benzamide Substituent | Biological Activity | Potency Enhancement Mechanism |
---|---|---|
4-tert-Butyl (target) | P-gp inhibition | Hydrophobic contact with Tyr953/Phe983 |
ortho-Methoxy | MDR reversal (IC₅₀ < 50 nM) | L-shaped conformation in P-gp binding tunnel |
para-Ethoxy | VEGFR-2 inhibition | Solvent displacement in kinase hinge region |
3,4-Dimethoxy | SHP2 allosteric inhibition (IC₅₀ = 100 nM) | Stabilization of autoinhibited conformation |
The strategic fusion of the pyrido[1,2-a]pyrimidin-4-one scaffold with optimized benzamide components—exemplified by 4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide—creates synergistic pharmacophores capable of addressing complex disease targets. This molecular architecture balances three-dimensional complementarity with dynamic binding kinetics, positioning it as a versatile template for future drug development [1] [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1